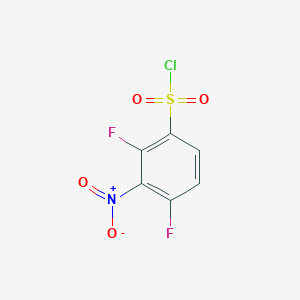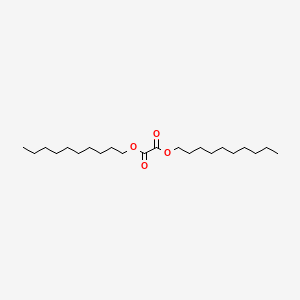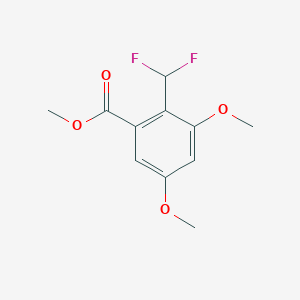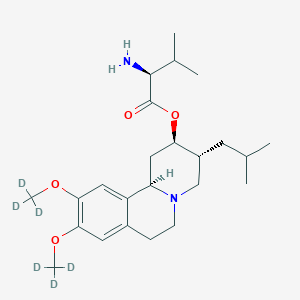
Valbenazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valbenazine-d6 is a deuterated form of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of valbenazine due to its enhanced stability and reduced metabolic rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valbenazine-d6 involves a series of chemical reactions starting from commercially available precursors. One of the key steps is the incorporation of deuterium atoms into the valbenazine molecule. This can be achieved through a highly stereoselective 1,3-dipolar cycloaddition followed by enzymatic kinetic resolution . The cascade process includes cycloaddition, N-O bond cleavage, and lactamization, which are operationally facile and efficient.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of deuterated reagents and solvents to achieve the desired level of deuterium incorporation. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Valbenazine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated metabolites, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
Scientific Research Applications
Valbenazine-d6 is widely used in scientific research for various applications:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Employed in metabolic studies to understand the biotransformation of valbenazine.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic profile compared to non-deuterated valbenazine.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability and efficacy
Mechanism of Action
The mechanism of action of Valbenazine-d6 is similar to that of valbenazine. It involves the reversible inhibition of VMAT2, a transporter that regulates monoamine uptake from the cytoplasm to the synaptic vesicle for storage and release . By selectively reducing the ability of VMAT2 to load dopamine into synaptic vesicles, this compound reduces overall levels of available dopamine in the synaptic cleft, alleviating symptoms associated with dopamine hypersensitivity .
Comparison with Similar Compounds
Similar Compounds
Deutetrabenazine: Another deuterated VMAT2 inhibitor used for similar indications.
Tetrabenazine: A non-deuterated VMAT2 inhibitor used for the treatment of chorea associated with Huntington’s disease.
Uniqueness
Valbenazine-d6 is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of degradation compared to non-deuterated analogs . This results in a longer half-life and potentially improved therapeutic effects.
Conclusion
This compound is a valuable compound in scientific research and medicine, offering enhanced stability and efficacy due to its deuterium incorporation. Its unique properties make it a promising candidate for further studies and potential therapeutic applications.
Properties
Molecular Formula |
C24H38N2O4 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[(2R,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1/i5D3,6D3 |
InChI Key |
GEJDGVNQKABXKG-IRCBYGDBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)CC(C)C)OC(=O)[C@H](C(C)C)N)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
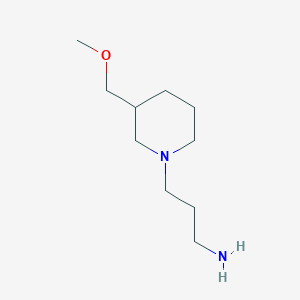
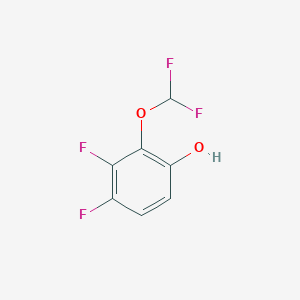
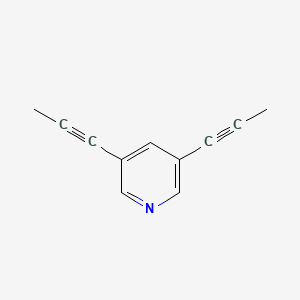
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
